molecular formula C8H7NO2 B13662139 Furo[2,3-b]pyridin-6-ylmethanol

Furo[2,3-b]pyridin-6-ylmethanol

Cat. No.: B13662139
M. Wt: 149.15 g/mol
InChI Key: RTGOITCWCQDPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridin-6-ylmethanol is a fused heterocyclic compound comprising a pyridine ring fused with a furan moiety at the 2,3-positions and a hydroxymethyl (-CH2OH) substituent at the 6-position.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-6-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2

InChI Key

RTGOITCWCQDPTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CO2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The most common approach to synthesize this compound involves:

  • Cyclization of substituted pyridine derivatives: Starting from halogenated or nitrile-substituted pyridines, nucleophilic aromatic substitution (S_NAr) reactions with hydroxyacetate derivatives lead to cyclization forming the furopyridine ring system.

  • Functional group transformation: Introduction of the hydroxymethyl group at the 6-position is typically achieved by reduction or substitution reactions on appropriate intermediates.

One representative method starts with 2,5-dichloronicotinic acid or its esters, which undergo esterification followed by nucleophilic substitution with hydroxyacetate derivatives to yield the furo[2,3-b]pyridine core. Subsequent hydrolysis and decarboxylation steps afford the desired hydroxymethyl-substituted product.

Optimized Multi-Step Synthesis

A detailed, optimized four-step synthesis was reported by Morita and Shiotani and further refined for scalability and yield improvements:

Step Reaction Description Conditions Yield (%)
1 Esterification of 2,5-dichloronicotinic acid to ethyl or tert-butyl ester Acid catalysis with ethanol or tert-butanol 90–92
2 Nucleophilic aromatic substitution and intramolecular cyclization with hydroxyacetate (ethyl or tert-butyl) Sodium hydride or sodium ethoxide in THF or ethanol, 60–100 °C 70–85
3 Hydrolysis and decarboxylation of ester intermediate to carboxylic acid or hydroxymethyl derivative Base hydrolysis (LiOH, NaOH) or acid cleavage (TFA), reflux conditions 46–63
4 Functional group modification (e.g., conversion of hydroxy to triflate for further coupling) Triflation reagents under mild conditions Variable

This route is amenable to gram-scale synthesis with only one step requiring chromatographic purification, facilitating scale-up for research and industrial applications.

Reaction Condition Optimization

Hydrolysis and decarboxylation steps are critical and often challenging. Experimental data indicate:

Entry Conditions Yield (%) Notes
1 3 eq. KOH, EtOH, 100 °C, 20 min; then 3 M HCl, 100 °C, 20 min 0 No conversion, starting material recovered
2 10 eq. LiOH, THF/H2O, 60 °C, 16 h; then 3 M HCl, 100 °C, 1 h 46 Moderate yield
3 6 M HCl, dioxane (1:2), 100 °C, 6 h 57 Improved yield under acidic conditions
4 KOSiMe3, THF, 60 °C, 16 h; then 4 M HCl, 100 °C, 1 h 63 Best yield among tested conditions

Switching from potassium hydroxide to lithium hydroxide or acidic conditions improves the hydrolysis-decarboxylation efficiency. Use of tert-butyl esters cleaved by trifluoroacetic acid (TFA) offers an alternative route with potentially higher yields and cleaner reactions.

Alternative Synthetic Approaches

Other synthetic strategies include:

These methods provide versatility in functional group placement and substitution patterns but may require more complex conditions or catalysts.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield Range Notes
Nucleophilic aromatic substitution + cyclization 2,5-Dichloronicotinic acid/ester + hydroxyacetate S_NAr, intramolecular cyclization, hydrolysis/decarboxylation NaH or NaOEt, THF/EtOH, reflux; LiOH or acid hydrolysis 46–63% (hydrolysis step) Scalable, minimal purification
Intramolecular Diels-Alder + oxidation Triazine + alkyne Cycloaddition, DDQ oxidation Heating, oxidant Moderate More complex setup
Pd-catalyzed one-pot (Sonogashira + Wacker) Halopyridines + alkynes Pd-catalysis, heteroannulation Pd catalyst, base, solvents Variable Enables diverse substitution
Pyridine N-oxide route Pyridine N-oxides Cyclization, substitution Various Variable Access to 2,3-substituted furopyridines

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .

Mechanism of Action

The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Furo[2,3-b]pyridin-6-ylmethanol and its analogs:

Compound Name Fused Ring System Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Furo[2,3-b]pyridine 6-CH2OH C9H9NO2 179.17 Hypothesized: Drug intermediates -
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Pyrrolo[2,3-b]pyridine 6-CH2OH, 5-Cl C9H8ClN2O 202.63 Industrial synthesis (e.g., APIs)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol Dioxino[2,3-b]pyridine 6-CH2OH C9H11NO3 197.19 Solvents, ether-based synthesis
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Non-fused pyridine 2-F, 3-pyrrolidinyl-CH2OH C10H13FN2O 196.22 Pharmaceutical intermediates
Key Observations:
  • In contrast, the dioxino analog (two oxygens in a six-membered ring) may exhibit higher rigidity and stability .
  • Substituent Effects: Chlorine in the pyrrolo derivative () adds electron-withdrawing character, which could modulate reactivity in cross-coupling reactions. The fluorine in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () may improve metabolic stability in drug candidates .

Q & A

Q. How are high-throughput screening (HTS) assays designed to evaluate furopyridine derivatives for kinase inhibition?

  • Methodological Answer : HTS utilizes fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases (e.g., EGFR or CDK2). Compound libraries are screened at 10 µM in 384-well plates, with Z’-factor ≥0.5 indicating robustness. Counter-screening against unrelated kinases (e.g., PKA) ensures selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.